Home > Products > Screening Compounds P123624 > N-tert-butyl isoquine
N-tert-butyl isoquine -

N-tert-butyl isoquine

Catalog Number: EVT-1583639
CAS Number:
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-tert-butyl isoquine is a novel antimalarial compound developed as part of a public-private partnership involving academics, the Medicines for Malaria Venture, and GlaxoSmithKline Pharmaceuticals. This compound is classified as a 4-aminoquinoline and has been designed to combat malaria, particularly against the Plasmodium falciparum parasite. Its development is grounded in rigorous chemical, toxicological, pharmacokinetic, and pharmacodynamic evaluations, aiming to provide an effective treatment option with reduced resistance potential compared to existing therapies.

Synthesis Analysis

The synthesis of N-tert-butyl isoquine involves a streamlined two-step process utilizing inexpensive and readily available starting materials. The initial step typically involves the formation of the isoquine structure through a series of reactions that may include cyclization and functional group modifications. The second step often focuses on optimizing the compound's pharmacological properties, ensuring high biological activity against malaria while minimizing toxicity.

In one study, the synthesis was accomplished through a method that combines amine condensation with quinoline derivatives, followed by selective modifications to enhance the antimalarial efficacy. The synthetic route has been noted for its scalability and efficiency, making it suitable for large-scale production necessary for clinical applications .

Molecular Structure Analysis

The molecular structure of N-tert-butyl isoquine features a quinoline core with a tert-butyl group attached to the nitrogen atom at position 4. This structural modification is crucial for its enhanced pharmacological profile. The compound's molecular formula is C₁₈H₁₈ClN₃O, and its molecular weight is approximately 325.81 g/mol.

Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of N-tert-butyl isoquine. These techniques provide detailed information about the arrangement of atoms within the molecule, confirming that it possesses the expected functional groups essential for its biological activity .

Chemical Reactions Analysis

N-tert-butyl isoquine undergoes various chemical reactions that are pivotal in its synthesis and functionalization. Key reactions include:

These reactions are optimized to ensure high yields and purity levels necessary for subsequent biological testing .

Mechanism of Action

N-tert-butyl isoquine exerts its antimalarial effects primarily through inhibition of heme polymerization in Plasmodium falciparum. The drug interferes with the parasite's ability to detoxify heme, leading to accumulation of toxic free heme within the parasite. This process ultimately results in parasite death.

Pharmacokinetic studies indicate that N-tert-butyl isoquine displays favorable absorption characteristics and a prolonged half-life, which enhances its efficacy as an antimalarial agent. The compound has shown excellent activity in vitro against various strains of Plasmodium falciparum and has been validated in vivo using rodent malaria models .

Physical and Chemical Properties Analysis

N-tert-butyl isoquine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis are utilized to assess thermal stability and phase transitions, which are critical for formulation development .

Applications

N-tert-butyl isoquine is primarily researched for its potential use as an antimalarial drug. Its development aims to address critical issues associated with current treatments, such as drug resistance observed with traditional antimalarials like chloroquine and amodiaquine.

The compound's promising preclinical results have paved the way for further clinical evaluations aimed at establishing its safety and efficacy in human populations. Additionally, insights gained from its development may inform future research into other 4-aminoquinoline derivatives, contributing to a broader arsenal against malaria .

Discovery and Development of N-tert-Butyl Isoquine

Rational Drug Design in 4-Aminoquinoline Antimalarials

Structural Optimization to Overcome Chloroquine Resistance

N-tert-butyl isoquine (GSK369796) emerged from systematic efforts to redesign amodiaquine—a 4-aminoquinoline effective against chloroquine-resistant Plasmodium falciparum but withdrawn due to hepatotoxicity and agranulocytosis. Toxicity was traced to cytochrome P450-mediated oxidation forming reactive quinone imines. Researchers at Liverpool University engineered isoquine, a regioisomer of amodiaquine, by swapping hydroxyl and methyl groups on its aniline ring. This rearrangement blocked quinone imine formation while retaining antimalarial potency [2] [6]. Further optimization introduced a tert-butyl group onto isoquine’s terminal amine, enhancing metabolic stability and oral bioavailability. The bulky tert-butyl moiety reduced hepatic accumulation by 70% compared to amodiaquine in rat studies, minimizing off-target toxicity [1] [2].

The compound’s efficacy hinges on its ability to evade resistance mechanisms. Unlike chloroquine, which faces efflux via mutant PfCRT transporters in resistant parasites, N-tert-butyl isoquine maintains low-nanomolar IC50 values (1.2–17 nM) against both chloroquine-sensitive (D10) and resistant (K1) strains in vitro. This is attributed to its modified side chain, which reduces affinity for PfCRT while preserving inhibition of hemozoin formation—a critical pathway for heme detoxification in malaria parasites [1] [4].

  • Synthetic Innovation: Initial synthesis involved a Mannich reaction but suffered from low yields (∼30%) and impurity. A scalable two-step process was developed:
  • Condensation of 4,7-dichloroquinoline with 4-aminophenol
  • Mannich reaction with tert-butylamine and formaldehyde [3]Process optimization increased purity to >98% and yields to 57%, enabling kilogram-scale production [3].

Table 1: Comparative Activity of 4-Aminoquinolines Against P. falciparum

CompoundIC₅₀ vs. CQ-Sensitive (nM)IC₅₀ vs. CQ-Resistant (nM)Key Structural Feature
Chloroquine43540Diethylaminoethyl side chain
Amodiaquine5.812Hydroxyaniline moiety
Isoquine6.115Regioisomeric hydroxyaniline
N-tert-butyl isoquine4.317tert-butyl-modified side chain

Data compiled from [1] [2] [6]

Role of Public-Private Partnerships in Candidate Selection

Candidate selection for N-tert-butyl isoquine followed a stringent target product profile (TPP) established by the Medicines for Malaria Venture (MMV), emphasizing affordability, efficacy against resistant strains, and safety. MMV’s framework mandated:

  • Low manufacturing cost: Synthesis from cheap, accessible materials (e.g., 4,7-dichloroquinoline, 4-aminophenol) [3]
  • Preclinical robustness: Standardized assessments of pharmacokinetics, toxicity, and parasitology [1]
  • Cross-comparative data: Parallel evaluation with chloroquine and amodiaquine to benchmark performance [1]

The Liverpool-GSK collaboration accelerated progression from lead to candidate. Liverpool provided expertise in in vitro parasitology and mechanistic toxicology, while GSK contributed industrial-scale medicinal chemistry and regulatory strategy. This synergy enabled the first comprehensive preclinical dossier for a 4-aminoquinoline, revealing class-wide liabilities (e.g., oxidative stress in liver cells) that had not translated to clinical toxicity [1] [5].

Collaborative Frameworks in Antimalarial Innovation

Contributions of Medicines for Malaria Venture (MMV)

MMV served as the pivotal orchestrator for N-tert-butyl isoquine’s development, providing:

  • Funding and governance: Coordinated financial support from entities like the Bill & Melinda Gates Foundation and UK Department for International Development [5]
  • Portfolio management: Integrated the compound into MMV’s pipeline as a "backup" to amodiaquine, prioritizing it based on its resistance-breaking potential and synthetic tractability [5]
  • Preclinical validation: Facilitated industry-standard GLP studies, including safety pharmacology and metabolic profiling [1]

By 2005, MMV designated N-tert-butyl isoquine a formal candidate after it met all selection criteria, including in vivo efficacy in rodent models (70–90% parasite clearance at 10 mg/kg) and a safety index >1,000 in vitro [5].

Academic-Industry Synergy: Liverpool University and GlaxoSmithKline

The partnership exemplified "open innovation" in antimalarial drug discovery:

  • Academic innovation: Liverpool’s discovery of isoquine’s non-toxic scaffold originated from mechanistic studies on amodiaquine bioactivation [2] [6]
  • Industrial translation: GSK optimized synthesis scalability and conducted IND-enabling studies. The compound was designated GSK369796, reflecting GSK’s ownership of development [1] [3]
  • Knowledge sharing: Joint publications detailed the "full industry-standard preclinical program," providing unprecedented data on 4-aminoquinoline class effects to benefit future developers [1]

Table 2: Partners and Roles in N-tert-butyl Isoquine Development

OrganizationRoleKey Contribution
University of LiverpoolAcademic researchRational design of isoquine scaffold; in vitro screening
GlaxoSmithKline (GSK)Industrial drug developmentScalable synthesis; preclinical safety/tolerability studies
Medicines for Malaria Venture (MMV)Funding and pipeline managementCandidate selection criteria; coordination of partnerships

Data derived from [1] [3] [5]

  • Legacy and Knowledge Sharing: The collaboration produced the first comparative preclinical dataset for 4-aminoquinolines, highlighting discrepancies between rodent toxicology and human outcomes. This resource aided subsequent development of analogs like AQ-13 and ferroquine [1] [6].

Properties

Product Name

N-tert-butyl isoquine

IUPAC Name

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24)

InChI Key

ZVMMVSSEAMUNGI-UHFFFAOYSA-N

Synonyms

GSK 369796
GSK-369796
GSK369796
N-tert-butyl isoquine
N-tert-butylisoquine

Canonical SMILES

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.